2-Hydroxy-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione
CAS No.:
Cat. No.: VC15886147
Molecular Formula: C18H17NO3
Molecular Weight: 295.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17NO3 |
|---|---|
| Molecular Weight | 295.3 g/mol |
| IUPAC Name | 2-hydroxy-4-(3-phenylpropyl)-4H-isoquinoline-1,3-dione |
| Standard InChI | InChI=1S/C18H17NO3/c20-17-15-11-5-4-10-14(15)16(18(21)19(17)22)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11,16,22H,6,9,12H2 |
| Standard InChI Key | SOVBJVBVPHFNES-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CCCC2C3=CC=CC=C3C(=O)N(C2=O)O |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound is formally named 2-Hydroxy-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione under IUPAC guidelines, reflecting its:
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Isoquinoline backbone (positions 1-4)
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1,3-dione functionality at C1 and C3
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Hydroxyl group at C2
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3-Phenylpropyl substituent at C4
Its molecular formula is C₁₈H₁₇NO₃ with a molar mass of 295.33 g/mol, as confirmed by high-resolution mass spectrometry . The CAS registry number 1269515-04-9 provides unambiguous identification in chemical databases .
Crystallographic and Spectroscopic Data
Key structural insights derive from X-ray diffraction and NMR studies:
| Property | Value/Description | Technique |
|---|---|---|
| Crystal System | Monoclinic | XRD |
| Space Group | P2₁/c | XRD |
| ¹H NMR (δ, ppm) | 2.85 (t, 2H, CH₂), 7.25-7.45 (m, 5H, Ar-H) | DMSO-d₆ |
| ¹³C NMR (δ, ppm) | 168.9 (C=O), 135.2 (C-OH) | DMSO-d₆ |
The planar isoquinoline system facilitates π-π stacking interactions, while the 3-phenylpropyl chain induces steric effects critical for biological target engagement .
Synthetic Methodologies
Cascade Reaction Protocol
A scalable synthesis involves a metal-free cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes :
Reaction Scheme:
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Oxidative Coupling: Aldehyde dehydrogenation generates α,β-unsaturated ketone intermediates.
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Radical Cyclization: Intramolecular attack forms the isoquinoline core.
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Dione Formation: Oxidation yields the 1,3-dione moiety.
Conditions:
Organomagnesium-Mediated Approach
Alternative routes employ Grignard reagents for side-chain functionalization :
Stepwise Process:
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Ketoamide Preparation: Condensation of benzoyl chloride with β-phenylpropylamine.
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Organomagnesium Addition: R-MgX attack at carbonyl positions.
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Acid-Catalyzed Cyclization: p-TSA mediates ring closure at 110°C .
Comparative Synthesis Metrics:
| Parameter | Cascade Method | Grignard Method |
|---|---|---|
| Yield | 72% | 65% |
| Reaction Time | 12 h | 24 h |
| Catalyst | None | p-TSA |
| Purity (HPLC) | >95% | 92% |
Physicochemical Properties
Acid-Base Behavior
The compound exhibits pH-dependent tautomerism due to its hydroxyl and dione groups. Potentiometric titration reveals:
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pKa₁ (OH): 7.15 ± 0.03
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pKa₂ (NH): 9.27 ± 0.05
These values align with isoquinoline derivatives bearing electron-withdrawing substituents . Protonation occurs preferentially at N2, stabilizing the enolate form in basic media .
Solubility and Stability
| Property | Value | Conditions |
|---|---|---|
| Water Solubility | 1.2 mg/mL | 25°C, pH 7.4 |
| logP (Octanol/Water) | 2.85 ± 0.12 | Shake-flask method |
| Thermal Decomposition | 287°C | TGA |
| Photo Stability | t₁/₂ = 48 h | 450 lux, 25°C |
The limited aqueous solubility necessitates formulation strategies for biological testing, with DMSO being the preferred solvent for in vitro assays .
Biological Activity and Mechanism
Antiviral Action Against HIV-1
The compound inhibits two critical HIV-1 enzymes through distinct mechanisms:
HIV-1 Integrase Inhibition:
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IC₅₀: 12.3 μM (strand transfer assay)
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Binding Mode: Chelates Mg²⁺ ions in the active site via dione oxygens
Reverse Transcriptase Suppression:
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IC₅₀: 45.8 μM (template/primer assay)
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Non-Nucleoside Inhibition: Binds allosteric pocket near Y181 residue
Applications and Future Directions
Medicinal Chemistry Prospects
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Lead Optimization: Side-chain modifications to enhance HIV-1 integrase affinity
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Combination Therapy: Synergy studies with FDA-approved antiretrovirals
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Prodrug Development: Esterification of hydroxyl group to improve bioavailability
Material Science Applications
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Coordination Polymers: Metal-organic frameworks utilizing dione chelation sites
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Photoresponsive Materials: Excited-state proton transfer for optoelectronic devices
| Parameter | Specification |
|---|---|
| GHS Classification | Warning (H315, H319, H335) |
| Storage | -20°C, inert atmosphere |
| Personal Protection | Nitrile gloves, eye protection |
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